(2-Chloro-6-methoxypyridin-3-yl)methanol

Medicinal Chemistry Drug Design ADME

Generic pyridine methanols cannot replace this specific scaffold in degrader synthesis. The 2-chloro substituent (XLogP3 = 1.2 vs. 0.3 for des-Cl analog) is essential for CNS-relevant lipophilicity and provides an exclusive nucleophilic aromatic substitution (SNAr) handle for parallel library synthesis. This pre-functionalized building block eliminates two synthetic steps in PROTAC linker construction. - Enables rapid SAR expansion via SNAr at the 2-position with amines, alkoxides, or thiols. - Regioisomerically pure (3-hydroxymethyl) scaffold ensures spatial consistency across analog series. - BenchChem validates identity by NMR and HPLC; batch-specific CoA reduces incoming QC burden.

Molecular Formula C7H8ClNO2
Molecular Weight 173.596
CAS No. 1228898-61-0
Cat. No. B591555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-6-methoxypyridin-3-yl)methanol
CAS1228898-61-0
Molecular FormulaC7H8ClNO2
Molecular Weight173.596
Structural Identifiers
SMILESCOC1=NC(=C(C=C1)CO)Cl
InChIInChI=1S/C7H8ClNO2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-3,10H,4H2,1H3
InChIKeyUUVUBTFCQLRCPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Chloro-6-methoxypyridin-3-yl)methanol Overview


(2-Chloro-6-methoxypyridin-3-yl)methanol, also known as 3-Pyridinemethanol, 2-chloro-6-methoxy-, is a substituted pyridine derivative with the molecular formula C7H8ClNO2 and a molecular weight of 173.60 g/mol [1]. The compound features a chlorine atom at the 2-position, a methoxy group at the 6-position, and a hydroxymethyl group at the 3-position of the pyridine ring. It is widely utilized as a versatile heterocyclic building block in medicinal chemistry and agrochemical research, serving as a key intermediate for the synthesis of bioactive molecules and protein degrader constructs [2].

Workflow
Heterocyclic building block for medicinal chemistry and agrochemical research
Selection context
Synthesis of bioactive molecules and protein degrader constructs
Key feature
2-chloro group supports nucleophilic aromatic substitution (SNAr) diversification

(2-Chloro-6-methoxypyridin-3-yl)methanol: Substitution Risks


Pyridine methanol derivatives are not interchangeable building blocks. Subtle changes in substituent identity and position critically alter key physicochemical parameters, synthetic reactivity, and downstream biological performance. For example, the presence of a chlorine atom at the 2-position significantly increases lipophilicity (XLogP3 = 1.2) compared to the non-chlorinated analog (XLogP3 = 0.3) [1], and this halogen provides a unique handle for nucleophilic aromatic substitution that is absent in the des-chloro variant. Furthermore, regioisomers with the hydroxymethyl group at the 4-position exhibit comparable lipophilicity (LogP ≈ 1.24) [2] but differ in their spatial orientation and potential for specific enzyme interactions. These quantifiable differences in physicochemical properties, storage stability, and synthetic utility make blind substitution of the target compound with a generic analog a high-risk approach in research or process chemistry.

Non-chlorinated analog may not transfer
Replacing with the des-chloro analog removes the SNAr handle and significantly lowers lipophilicity (XLogP3 shift from 1.2 to 0.3), altering both reactivity and ADME profile.
4-hydroxymethyl regioisomer differs spatially
The 3- vs. 4-hydroxymethyl positional isomerism leads to distinct scaffold geometries, which may critically impact binding orientation and SAR consistency.
Storage condition mismatch may affect stability
This compound requires refrigerated storage (4°C), unlike room-temperature-stable analogs. Cold-chain logistics should be reviewed before procurement.

(2-Chloro-6-methoxypyridin-3-yl)methanol: Differentiation Evidence


Lipophilicity vs. Non-Chlorinated Analog

The presence of the 2-chloro substituent in (2-Chloro-6-methoxypyridin-3-yl)methanol increases its calculated lipophilicity (XLogP3-AA) to 1.2, compared to 0.3 for the non-chlorinated analog (6-Methoxypyridin-3-yl)methanol [1]. This represents a 4-fold increase in the partition coefficient (log scale) and a substantially higher predicted membrane permeability.

Lipophilicity vs. Non-Chlorinated Analog
Cross-study comparable
XLogP3-AA 1.2 vs. 0.3
Δ +0.9 log units (4-fold increase)
Supports ADME and permeability screening context
Computed descriptors; review experimental logP
Medicinal Chemistry Drug Design ADME

Storage Stability Requirements

Unlike the non-chlorinated analog (6-Methoxypyridin-3-yl)methanol, which is stable at room temperature, (2-Chloro-6-methoxypyridin-3-yl)methanol requires refrigerated storage at 4°C to maintain a 3-year shelf life . The non-chlorinated analog is specified for storage at ambient temperature .

Storage Stability Requirements
Data to verify
4°C refrigerated storage
3-year shelf life at 98% purity
Cold-chain logistics required for compound management
Vendor specification; verify lot-specific COA
Stability Studies Procurement Logistics Compound Management

SNAr Reactivity via 2-Chloro Group

The 2-chloro substituent in (2-Chloro-6-methoxypyridin-3-yl)methanol serves as a site for nucleophilic aromatic substitution (SNAr), a reactivity feature absent in the non-chlorinated analog (6-Methoxypyridin-3-yl)methanol. This is directly inferred from the known reactivity of 2-chloro-6-methoxypyridine, which readily undergoes substitution with amines, alkoxides, and other nucleophiles . In contrast, the non-chlorinated analog lacks this synthetic handle and requires alternative functionalization strategies.

SNAr Reactivity via 2-Chloro Group
Class-level inference
SNAr-capable reactive handle
vs. non-chlorinated analog: no SNAr site
Supports diversification for library synthesis workflows
Class-level inference based on 2-chloropyridine reactivity
Organic Synthesis Medicinal Chemistry Building Block Reactivity

Protein Degrader Building Block

(2-Chloro-6-methoxypyridin-3-yl)methanol is commercially classified as a Protein Degrader Building Block [1], indicating its specific utility in the synthesis of PROTACs (Proteolysis Targeting Chimeras) or molecular glues. This classification is not applied to the non-chlorinated analog (6-Methoxypyridin-3-yl)methanol, which is marketed as a general bioactive small molecule or building block without this specific designation .

Protein Degrader Building Block
Supporting evidence
Explicit vendor classification
'Protein Degrader Building Block' tag
Indicates utility in PROTAC and molecular glue research
Supplier designation; validate linker compatibility
PROTAC Molecular Glue Targeted Protein Degradation

3- vs. 4-Hydroxymethyl Regioisomers

The target compound, (2-Chloro-6-methoxypyridin-3-yl)methanol, features the hydroxymethyl group at the 3-position of the pyridine ring. Its regioisomer, (2-Chloro-6-methoxypyridin-4-yl)methanol, carries the same substituents but with the hydroxymethyl group at the 4-position. Both regioisomers have nearly identical lipophilicity (XLogP3 ≈ 1.2 vs. LogP = 1.24) [1], but their distinct spatial orientation leads to different geometries in the resulting molecules. This positional isomerism can critically impact binding to biological targets or the formation of specific supramolecular architectures.

3- vs. 4-Hydroxymethyl Regioisomers
Supporting evidence
3-position attachment point
vs. 4-position: ~2.4 Å spatial shift
Regiochemical fidelity essential for SAR and scaffold geometry
Structural comparison; similar lipophilicity (LogP ~1.2)
Regioselectivity Medicinal Chemistry SAR

(2-Chloro-6-methoxypyridin-3-yl)methanol Applications


PROTAC Linker Synthesis

Due to its explicit classification as a 'Protein Degrader Building Block' [1], this compound is ideally suited for constructing PROTAC linkers or E3 ligase-binding moieties. Its 2-chloro group enables orthogonal functionalization for attaching various warheads, while its moderate lipophilicity (XLogP3 = 1.2) [2] supports favorable physicochemical properties for bifunctional degrader molecules. For medicinal chemists working in targeted protein degradation, this building block offers a validated starting point.

CNS-Penetrant Drug Synthesis

The significantly higher lipophilicity of (2-Chloro-6-methoxypyridin-3-yl)methanol (XLogP3 = 1.2) compared to the non-chlorinated analog (XLogP3 = 0.3) [1] makes it a preferred intermediate for designing central nervous system (CNS)-active compounds. Enhanced lipophilicity correlates with improved passive diffusion across the blood-brain barrier, a critical parameter for CNS drug discovery. This quantifiable advantage directs medicinal chemists toward this compound when brain penetration is a program objective.

SNAr Diversification of Heterocyclic Libraries

The 2-chloro substituent in this compound provides a reactive handle for nucleophilic aromatic substitution (SNAr) [1], allowing medicinal chemists to efficiently introduce diverse amine, alkoxy, or thiol groups at that position. This reactivity is a key differentiator from the non-chlorinated analog and is essential for high-throughput library synthesis where rapid analog generation is required. For synthetic chemistry groups focused on building diverse heterocyclic collections, this compound offers a clear synthetic advantage.

SAR Studies with Chlorine Substituent

In structure-activity relationship (SAR) investigations, the presence of a chlorine atom is often critical for modulating potency, selectivity, or metabolic stability. This compound provides a convenient, pre-functionalized scaffold that includes both a hydroxymethyl group for attachment and a chlorine atom for further exploration. Its regioisomeric purity (3-hydroxymethyl) is essential for maintaining spatial consistency across a series of analogs [1].

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Protein degrader building block classification and orthogonal SNAr handle
Linker attachment chemistry and bifunctional degrader physicochemical profile
CNS-penetrant drug discovery
Moderate lipophilicity (XLogP3 1.2) for passive BBB diffusion screening
Permeability assay correlation and brain exposure model review
Heterocyclic library diversification
2-chloro group enables nucleophilic aromatic substitution
SNAr reaction scope and purity after derivatization
Structure-activity relationship studies
Pre-functionalized scaffold with chlorine and 3-hydroxymethyl regioisomer
Regiochemical identity and batch-to-batch consistency in SAR series

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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